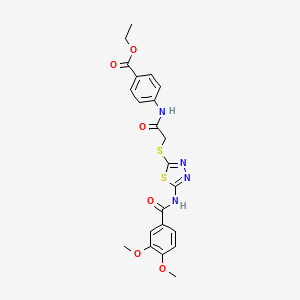

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethoxybenzamido group at position 3. The 3,4-dimethoxybenzamido moiety introduces electron-donating groups that may enhance π-π stacking interactions or modulate solubility, while the thioacetamido bridge provides structural flexibility.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-8-15(9-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)14-7-10-16(30-2)17(11-14)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINSVQRNDDQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 3,4-dimethoxybenzamide

Starting material: 3,4-dimethoxybenzoic acid.

Reagent: Thionyl chloride (SOCl₂).

Conditions: Reflux in the presence of thionyl chloride to form the corresponding acyl chloride, followed by reaction with ammonia (NH₃) to yield 3,4-dimethoxybenzamide.

Step 2: Formation of 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole

Starting material: 3,4-dimethoxybenzamide.

Reagents: Thionyl chloride (SOCl₂) and thiosemicarbazide.

Conditions: Cyclization reaction to form the thiadiazole ring structure.

Step 3: Synthesis of Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Starting materials: 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole and ethyl 4-aminobenzoate.

Reagent: Chloroacetyl chloride (ClCH₂COCl).

Conditions: Nucleophilic substitution reaction to link the thiadiazole and benzoate units via an amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and automated control systems may be employed to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities in the compound undergo hydrolysis under specific conditions:

Key Findings :

-

Hydrolysis of the ethyl ester group yields the corresponding carboxylic acid, enhancing water solubility .

-

Acidic hydrolysis cleaves the acetamido linkage, releasing 3,4-dimethoxybenzamide as a byproduct .

Oxidation Reactions

The thiadiazole ring and thioether linkage are susceptible to oxidation:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hours | Sulfoxide derivative (thiadiazole-S-oxide) | |

| m-CPBA | DCM, 0°C, 2 hours | Sulfone derivative (thiadiazole-S,S-dioxide) |

Mechanistic Insight :

-

Oxidation of the thioether (-S-) group forms sulfoxides or sulfones, altering electronic properties and biological activity .

Substitution Reactions

The thiadiazole ring’s amino and thiol groups participate in nucleophilic substitution:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8h | S-Methylated thiadiazole derivative | |

| Benzyl chloride | Et₃N, THF, RT, 12h | N-Benzylated acetamido-thiadiazole |

Applications :

Photochemical Reactivity

The 3,4-dimethoxybenzamido moiety undergoes photodegradation under UV light (λ = 254 nm):

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| UV light (254 nm), 24h | Demethylated benzoic acid derivatives | 8–12 hours |

Implications :

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Weight Loss (%) | Decomposition Products | Reference |

|---|---|---|---|

| 220–250°C | 45% | CO₂, NH₃, and thiadiazole fragments | |

| 300–350°C | 30% | Benzamide and sulfur oxides |

Key Insight :

Scientific Research Applications

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has multiple applications:

Chemistry: : Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms.

Biology: : Investigated for its potential as a biological probe due to its amide and thiadiazole functionalities.

Medicine: : Explored for therapeutic potential, particularly in antimicrobial and anticancer research.

Industry: : Used in the development of novel materials with specific electronic and photonic properties.

Mechanism of Action

Molecular Targets and Pathways

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects primarily through interaction with biological macromolecules:

Amide Bonds: : Potential to form hydrogen bonds with proteins and enzymes, influencing their function.

Thiadiazole Ring: : May interact with nucleic acids or proteins via π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

Key structural analogs differ in the substitution pattern on the benzamido group, which significantly impacts biological activity and physicochemical properties:

- Electronic and Lipophilic Effects: The 3,4-dimethoxy groups in the target compound increase electron density and lipophilicity compared to the mono-substituted 4-methoxy or electron-withdrawing 4-fluoro analogs. This may enhance membrane permeability or receptor binding .

- Biological Implications : Compound 44 (4-methoxy) exhibited low cytotoxicity (<10% inhibition), suggesting that substituent position and electronic properties critically influence activity. The 3,4-dimethoxy variant may exhibit improved interactions with hydrophobic enzyme pockets .

Variations in Ester/Acid Functionalization

The ethyl benzoate ester in the target compound contrasts with simpler esters (e.g., ethyl acetate in Compound 44) or carboxylic acid derivatives:

- The benzoate ester may prolong metabolic stability compared to smaller esters, while carboxylic acid derivatives (e.g., Compound A12) could improve aqueous solubility for formulation .

Cytotoxic Activity

While direct data for the target compound is unavailable, structurally related thiadiazoles show variable cytotoxicity:

- Compound 44 (4-methoxybenzamido): <10% inhibition against A549, HEPG2, and MCF7 cell lines .

- Thiadiazole-piperidine derivatives (e.g., ): Broader activity (antihypertensive, anticonvulsant) due to varied substituents .

The 3,4-dimethoxy groups in the target compound may enhance interactions with DNA topoisomerases or kinase targets, warranting further evaluation.

Structural and Crystallographic Insights

- Planarity and Hydrogen Bonding : Analogous to , the thiadiazole-acetamido core is planar, facilitating intermolecular interactions. The S···O hypervalent interaction (2.625–2.628 Å) observed in similar compounds may stabilize the conformation .

Biological Activity

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that integrates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions involving hydrazinecarbothioamide derivatives and appropriate acylating agents. The structural elucidation of the compound is typically performed using techniques such as NMR spectroscopy and mass spectrometry. The presence of the 1,3,4-thiadiazole ring is significant as it contributes to the biological activity of the compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. For instance:

- Cytotoxic Screening : A study reported that thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

| Ethyl Thiadiazole Derivative | A549 | 18 |

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the thiadiazole ring can inhibit the growth of bacteria and fungi:

- Antibacterial Activity : this compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Therapeutic Applications

The biological activities of thiadiazole derivatives extend to potential therapeutic applications:

- Antitubercular Activity : Certain thiadiazole derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results in inhibiting bacterial growth .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.